molecular formula C10H13BrN5O7P B1594684 8-Bromo-AMP CAS No. 23567-96-6

8-Bromo-AMP

Cat. No.: B1594684
CAS No.: 23567-96-6
M. Wt: 426.12 g/mol
InChI Key: DNPIJKNXFSPNNY-UUOKFMHZSA-N
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Description

8-Bromo-Adenosine-5’-Monophosphate is a synthetic analogue of adenosine monophosphate, where a bromine atom is substituted at the 8th position of the adenine ring. This compound is widely used in biochemical research due to its ability to mimic natural nucleotides and its resistance to enzymatic degradation.

Mechanism of Action

Target of Action

The primary targets of 8-Bromo-adenosine-5’-monophosphate are cAMP-specific 3’,5’-cyclic phosphodiesterase 4B and Histidine triad nucleotide-binding protein 1 . These proteins play crucial roles in various cellular processes, including signal transduction and nucleotide binding.

Mode of Action

8-Bromo-adenosine-5’-monophosphate interacts with its targets by mimicking the action of cAMP, a key secondary messenger in cells. It is more resistant to hydrolysis by phosphodiesterases than cAMP , which makes it long-acting .

Biochemical Pathways

The compound affects the cAMP-dependent pathway, leading to the activation of protein kinase A . This can result in a variety of downstream effects, including the regulation of glycogen, sugar, and lipid metabolism.

Pharmacokinetics

These could include rapid uptake into cells due to its cell-permeable nature .

Result of Action

The activation of protein kinase A by 8-Bromo-adenosine-5’-monophosphate can lead to a variety of cellular responses. These include inhibition of growth, decrease in proliferation, increase in differentiation, and induction of apoptosis in cultured cells .

Biochemical Analysis

Biochemical Properties

8-Bromo-adenosine-5’-monophosphate plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it is used in receptor mapping studies and as a starting structure for 8-modified 5’-AMP derivatives . The compound interacts with enzymes such as cAMP-specific 3’,5’-cyclic phosphodiesterase 4B and histidine triad nucleotide-binding protein 1 . These interactions are crucial for understanding the compound’s role in cellular signaling and metabolic pathways.

Cellular Effects

8-Bromo-adenosine-5’-monophosphate has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it activates protein kinase A, inhibits growth, decreases proliferation, increases differentiation, and induces apoptosis in cultured cells . These effects are mediated through its interaction with cyclic AMP-dependent protein kinase, making it a valuable tool for studying cellular responses to cyclic nucleotides.

Molecular Mechanism

The molecular mechanism of 8-Bromo-adenosine-5’-monophosphate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as a competitive inhibitor of ADP-dependent glucokinase, inducing structural changes within the enzyme’s active site . This inhibition affects the enzyme’s ability to phosphorylate glucose, thereby influencing glycolysis and other metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Bromo-adenosine-5’-monophosphate change over time. The compound is stable under standard storage conditions but may degrade over extended periods. Studies have shown that it can stimulate the endocrine activity of human cytotrophoblasts, leading to increased secretion of hormones such as hCG and progesterone within 24 to 48 hours . These temporal effects are essential for understanding the compound’s long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of 8-Bromo-adenosine-5’-monophosphate vary with different dosages in animal models. At lower doses, it can enhance cellular responses without causing significant toxicity. At higher doses, it may lead to adverse effects such as enzyme inhibition and disruption of metabolic pathways . Understanding these dosage effects is crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

8-Bromo-adenosine-5’-monophosphate is involved in several metabolic pathways. It interacts with enzymes such as cAMP-specific phosphodiesterases and ADP-dependent glucokinase, influencing the metabolism of cyclic nucleotides and glucose . These interactions affect metabolic flux and the levels of various metabolites, highlighting the compound’s role in cellular energy homeostasis.

Transport and Distribution

The transport and distribution of 8-Bromo-adenosine-5’-monophosphate within cells and tissues are mediated by specific transporters and binding proteins. The compound is membrane-permeable, allowing it to enter cells and interact with intracellular targets . Its distribution within tissues depends on factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

8-Bromo-adenosine-5’-monophosphate is localized within specific subcellular compartments, where it exerts its activity. It is known to interact with organelles such as the endoplasmic reticulum and mitochondria, influencing their function and signaling pathways . The compound’s subcellular localization is directed by targeting signals and post-translational modifications, ensuring its precise activity within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-Adenosine-5’-Monophosphate typically involves the bromination of adenosine-5’-monophosphate. The reaction is carried out by treating adenosine-5’-monophosphate with bromine in an aqueous solution, often in the presence of a catalyst or under controlled pH conditions to ensure selective bromination at the 8th position .

Industrial Production Methods: Industrial production of 8-Bromo-Adenosine-5’-Monophosphate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The compound is usually produced in powder form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-Adenosine-5’-Monophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Bromo-Adenosine-5’-Monophosphate is extensively used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Uniqueness: 8-Bromo-Adenosine-5’-Monophosphate is unique due to its specific substitution at the 8th position of the adenine ring, which provides distinct chemical properties and resistance to enzymatic degradation. This makes it particularly valuable for studying nucleotide interactions and enzyme mechanisms in a controlled manner .

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN5O7P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,13,14)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPIJKNXFSPNNY-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50828-34-7 (Parent)
Record name Adenosine, 8-bromo-, 5'-(dihydrogen phosphate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023567966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50946348
Record name 8-Bromo-9-(5-O-phosphonopentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23567-96-6
Record name Adenosine, 8-bromo-, 5'-(dihydrogen phosphate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023567966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Bromo-9-(5-O-phosphonopentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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